molecular formula C14H26N2O2 B1373108 Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1023595-19-8

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1373108
M. Wt: 254.37 g/mol
InChI Key: QDWTYWWOUAIWGI-UHFFFAOYSA-N
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Patent
US09145435B2

Procedure details

Charge 435 g of toluene then 302.1 g of sodium bis(2-methoxyethoxy)aluminum hydride to R1. Cool the mixture to −5° C.˜5° C. Charge 652.5 g of toluene and 50 g of tert-butyl 4-(3-chloropropyl)-4-cyano-piperidine-1-carboxylate into R2 and stir the mixture until clear. Add the solution of tert-butyl 4-(3-chloropropyl)-4-cyano-piperidine-1-carboxylate in R2 drop-wise to R1, control the temperature below 5° C. Stir the mixture in R1 for 0.5 hour at −5° C.˜5° C. then warm the mixture to 15˜20° C. and stir for 1˜3 hours. Charge 25 g of sodium carbonate to R2 then add 1500 g of water and cool the mixture to 0˜10° C. Add the mixture in R1 drop-wise to R2, controlling the temperature below 10° C. Warm the mixture to 20˜40° C. and stir for 10-20 mins then allow to stand for 40-60 mins Separate the aqueous layer and wash the organic layer with 2×250 g water then 297.5 g of 25% aqueous sodium chloride solution. Concentrate the organic layer to 100 g total weight below 50° C. and then add 273.0 g of acetonitrile. Concentrate the organic layer to 250 g total weight below 50° C. of title compound, tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate, which is stored as a solution: mass spectrum (m/z): 255 (M+H).
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
302.1 g
Type
reactant
Reaction Step Two
Quantity
652.5 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
1500 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-].Cl[CH2:23][CH2:24][CH2:25][C:26]1([C:39]#[N:40])[CH2:31][CH2:30][N:29]([C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])[CH2:28][CH2:27]1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:25]1[C:26]2([CH2:31][CH2:30][N:29]([C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])[CH2:28][CH2:27]2)[CH2:39][NH:40][CH2:23][CH2:24]1 |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
435 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
302.1 g
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Three
Name
Quantity
652.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 g
Type
reactant
Smiles
ClCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Step Five
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
1500 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture until clear
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to −5° C.˜5° C
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
STIRRING
Type
STIRRING
Details
Stir the mixture in R1 for 0.5 hour at −5° C.˜5° C.
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then warm the mixture to 15˜20° C.
STIRRING
Type
STIRRING
Details
stir for 1˜3 hours
TEMPERATURE
Type
TEMPERATURE
Details
cool the mixture to 0˜10° C
ADDITION
Type
ADDITION
Details
Add the mixture in R1 drop-wise to R2
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture to 20˜40° C.
STIRRING
Type
STIRRING
Details
stir for 10-20 mins
Duration
15 (± 5) min
CUSTOM
Type
CUSTOM
Details
Separate the aqueous layer
WASH
Type
WASH
Details
wash the organic layer with 2×250 g water
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layer to 100 g total weight below 50° C.
ADDITION
Type
ADDITION
Details
add 273.0 g of acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layer to 250 g total weight below 50° C. of title compound, tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate, which

Outcomes

Product
Details
Reaction Time
50 (± 10) min
Name
Type
Smiles
C1CCNCC12CCN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.